N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-chlorobenzenesulfonamide

Description

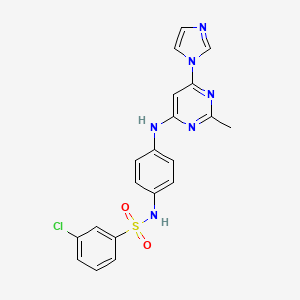

N-(4-((6-(1H-Imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-chlorobenzenesulfonamide is a structurally complex molecule featuring a 2-methylpyrimidine core substituted at the 6-position with a 1H-imidazole moiety. The pyrimidine ring is linked via an amino group to a phenyl ring, which is further connected to a 3-chlorobenzenesulfonamide group. This compound integrates pharmacophores commonly associated with anticancer and antimicrobial agents:

- Imidazole: Known for hydrogen bonding and metal coordination in enzyme inhibition.

While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds reported in oncology and infectious disease research.

Properties

IUPAC Name |

3-chloro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O2S/c1-14-23-19(12-20(24-14)27-10-9-22-13-27)25-16-5-7-17(8-6-16)26-30(28,29)18-4-2-3-15(21)11-18/h2-13,26H,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCPMTCNRONEDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-chlorobenzenesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Imidazole and Pyrimidine Rings : These heterocyclic structures often contribute to biological activity by interacting with various biomolecules.

- Sulfonamide Moiety : Known for its antibacterial properties, this group enhances the compound's potential as a therapeutic agent.

Molecular Formula : C21H19ClN6O2S

Molecular Weight : 444.93 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological effects, particularly in cardiovascular and anti-cancer applications.

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular parameters. For instance, a study demonstrated that certain benzenesulfonamide derivatives decreased perfusion pressure and coronary resistance in isolated rat heart models. This suggests that this compound may exhibit similar effects, potentially through calcium channel inhibition mechanisms .

Anticancer Activity

The compound's imidazole and pyrimidine components are known to interact with cellular targets involved in cancer proliferation. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including colon carcinoma and breast carcinoma cells. The antiproliferative effects are often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

The mechanisms underlying the biological activity of this compound include:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced tumor growth or altered cardiovascular function.

- Calcium Channel Interaction : The compound may interact with L-type calcium channels, affecting vascular resistance and heart contractility .

- Cellular Uptake and Distribution : The lipophilicity of the compound influences its absorption and distribution within biological systems, impacting its efficacy as a therapeutic agent.

Case Studies

Several case studies have explored the biological activity of related compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Key Observations:

Sulfonamide vs. Sulfonamides are prevalent in enzyme inhibitors (e.g., carbonic anhydrase), whereas ureas may offer stronger hydrogen-bonding networks .

Imidazole-Pyrimidine Core :

- Both the target compound and the MCT4 inhibitor () share this core, but the latter’s urea linker suggests a different binding mode. Pyrimidine-imidazole hybrids often target kinases or DNA synthesis pathways .

Halogen Substituents :

- The 3-chloro group in the target compound mirrors substituents in ’s active benzamide derivative. Chlorine enhances lipophilicity, which correlates with improved cellular uptake and target engagement .

Anticancer Activity Trends: Imidazole-containing sulfonamides () and pyrimidine-based agents () demonstrate anticancer efficacy.

Research Implications and Hypotheses

- Mechanistic Potential: The imidazole-pyrimidine-sulfonamide architecture may inhibit kinases (e.g., BCR-ABL in Dasatinib ) or metabolic transporters (e.g., MCT4 in ).

- Optimization Opportunities: Substituting the 3-chloro group with fluoro (as in ) could balance solubility and potency. Introducing a chromenone moiety (Example 53) might enhance DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.